Fenquinotrione

Catalog No.
S896175
CAS No.
1342891-70-6
M.F
C22H17ClN2O5
M. Wt
424.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fenquinotrione

CAS Number

1342891-70-6

Product Name

Fenquinotrione

IUPAC Name

2-[8-chloro-4-(4-methoxyphenyl)-3-oxoquinoxaline-2-carbonyl]cyclohexane-1,3-dione

Molecular Formula

C22H17ClN2O5

Molecular Weight

424.8 g/mol

InChI

InChI=1S/C22H17ClN2O5/c1-30-13-10-8-12(9-11-13)25-15-5-2-4-14(23)19(15)24-20(22(25)29)21(28)18-16(26)6-3-7-17(18)27/h2,4-5,8-11,18H,3,6-7H2,1H3

InChI Key

KPSTXQYTZBZXMM-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)N2C3=C(C(=CC=C3)Cl)N=C(C2=O)C(=O)C4C(=O)CCCC4=O

Canonical SMILES

COC1=CC=C(C=C1)N2C3=C(C(=CC=C3)Cl)N=C(C2=O)C(=O)C4C(=O)CCCC4=O

Mode of Action:

  • Fenquinotrione acts by inhibiting an enzyme called 4-hydroxyphenylpyruvate dioxygenase (HPPD) []. This enzyme plays a crucial role in the production of pigments essential for plant growth []. By inhibiting HPPD, fenquinotrione disrupts pigment synthesis, leading to bleaching and ultimately death of weeds [].

Selectivity for Rice:

  • A significant area of research focuses on fenquinotrione's selectivity towards rice plants. While it effectively controls a broad spectrum of weeds, it exhibits minimal harm to rice []. This selectivity is attributed to the rice plant's ability to rapidly metabolize fenquinotrione, rendering it inactive. Scientists are investigating the exact mechanisms of this metabolic detoxification in rice.

Potential for Weed Resistance Management:

  • The rise of herbicide-resistant weeds is a major challenge in agriculture. Fenquinotrione belongs to a new class of herbicides with a distinct mode of action compared to existing ones []. Research is ongoing to determine the potential of fenquinotrione for managing weeds resistant to other herbicides, offering a valuable tool for sustainable weed control strategies [].

Understanding Herbicide Performance:

  • Scientists are using fenquinotrione to study the factors influencing herbicide performance. This includes research on herbicide uptake, translocation within plants, and the impact of environmental conditions on its effectiveness. These studies provide valuable insights into optimizing herbicide application and developing more efficient weed control methods.

Future Directions:

  • Research on fenquinotrione is ongoing, exploring its potential applications beyond weed control in rice fields. Some studies are investigating its efficacy against weeds in other crops []. Additionally, scientists are exploring the environmental fate and degradation of fenquinotrione to ensure its safe and sustainable use in agriculture.

Fenquinotrione is a novel herbicide classified as a 4-hydroxyphenylpyruvate dioxygenase inhibitor. It was developed primarily for use in rice cultivation, targeting various weed species while exhibiting high selectivity for rice plants. The compound's structure is derived from an oxoquinoxaline derivative, which was identified as a lead compound during the design phase aimed at enhancing herbicidal efficacy against specific weed species. Fenquinotrione has demonstrated significant herbicidal activity due to its ability to disrupt carotenoid biosynthesis in plants, leading to bleaching and eventual plant death when applied pre-emergently .

  • Uptake: Fenquinotrione enters susceptible weeds through the leaves [].
  • Target binding: The compound binds to the HPPD enzyme at the active site, competing with the natural substrate [, ].
  • Enzyme inhibition: Binding disrupts HPPD function, hindering plastoquinone biosynthesis [].
  • Disruption of photosynthesis: Without plastoquinone, the photosynthetic electron transport chain is impaired, leading to reduced energy production and ultimately weed death [].

Environmental impact

While Fenquinotrione shows good selectivity for rice, potential effects on non-target plants and soil organisms require further investigation [].

Fenquinotrione functions by inhibiting the enzyme 4-hydroxyphenylpyruvate dioxygenase, which plays a crucial role in the biosynthesis of carotenoids. The inhibition of this enzyme leads to a decrease in carotenoid production, resulting in increased susceptibility to oxidative stress in plants. The compound has an IC50 value of approximately 44.7 nM against the enzyme in Arabidopsis thaliana, indicating its potency as an inhibitor . Additionally, fenquinotrione undergoes metabolic transformations in plants, primarily involving demethylation and subsequent glucose conjugation facilitated by cytochrome P450 enzymes, particularly CYP81A6 .

The biological activity of fenquinotrione is characterized by its selective herbicidal properties. It effectively targets a range of grass and broadleaf weeds while being relatively safe for rice crops. This selectivity is attributed to the differential metabolic pathways in rice compared to weed species, allowing rice plants to detoxify fenquinotrione more efficiently . Studies have shown that fenquinotrione's unique metabolic profile contributes to its effectiveness and safety in agricultural applications.

The synthesis of fenquinotrione involves several key steps starting with 2,6-dichloronitrobenzene as a raw material. The synthesis process includes:

  • Nitration: Introduction of nitro groups into the aromatic ring.
  • Reduction: Conversion of nitro groups to amino groups.
  • Cyclization: Formation of the oxoquinoxaline structure.
  • Functionalization: Addition of the cyclohexadione moiety to enhance herbicidal activity.

These steps result in the final product, fenquinotrione, which is then purified for agricultural use .

Fenquinotrione is primarily used as a herbicide in rice cultivation. Its application helps manage weed populations effectively while minimizing crop damage. The compound's selectivity allows for its use during critical growth periods without adversely affecting the rice plants. Beyond agriculture, research is ongoing to explore potential applications in other crops and settings where selective weed control is necessary .

Interaction studies have focused on understanding how fenquinotrione interacts with its target enzyme and other metabolic pathways within plants. The compound competes with the natural substrate of 4-hydroxyphenylpyruvate dioxygenase, forming strong interactions that inhibit enzymatic activity. This competitive inhibition is crucial for its herbicidal action and highlights the importance of understanding these interactions for developing effective herbicides with minimal off-target effects .

Fenquinotrione shares structural similarities with several other herbicides that inhibit 4-hydroxyphenylpyruvate dioxygenase. Notable similar compounds include:

  • Mesotrione: Another HPPD inhibitor known for its broad-spectrum activity against various weeds.
  • Tembotrione: Similar mechanism of action but different selectivity profiles.
  • Bicyclopyrone: A newer HPPD inhibitor with distinct chemical properties and efficacy.

Comparison Table

CompoundMechanismSelectivityNotable Features
FenquinotrioneHPPD InhibitionHigh for riceUnique metabolic pathway
MesotrioneHPPD InhibitionModerateBroad-spectrum efficacy
TembotrioneHPPD InhibitionVariableEffective against specific weeds
BicyclopyroneHPPD InhibitionHigh for certain cropsNewer compound with unique properties

Fenquinotrione’s uniqueness lies in its specific metabolic pathway that enhances selectivity for rice while maintaining potent herbicidal activity against target weeds .

Fenquinotrione is a novel oxoquinoxaline-derived herbicide with distinctive physicochemical characteristics that determine its environmental behavior and biological activity. This compound, formally known as 2-{[8-chloro-3,4-dihydro-4-(4-methoxyphenyl)-3-oxoquinoxalin-2-yl]carbonyl}cyclohexane-1,3-dione, exhibits complex structural features that influence its molecular geometry, solubility profile, and partition behavior [1].

Molecular Geometry and Crystallographic Analysis

Fenquinotrione possesses a molecular formula of C₂₂H₁₇ClN₂O₅ with a molecular weight of 424.83 g/mol [1] [2] [3]. The compound crystallizes as pale yellow powder with a melting point of 157.6°C, indicating moderate thermal stability [1]. The crystalline structure exhibits a density of 1.445 g/cm³ at 20°C, reflecting the compact packing arrangement of the molecular units within the crystal lattice [4].
The molecular architecture of fenquinotrione encompasses three distinct structural domains: the quinoxaline heterocyclic core, the cyclohexanedione ring system, and the methoxyphenyl substituent [1] [5]. The quinoxaline moiety adopts a planar configuration typical of aromatic heterocycles, with the nitrogen atoms positioned at the 1,4-positions of the bicyclic system [6] [7]. The cyclohexanedione ring exists predominantly in a chair conformation, minimizing ring strain and optimizing bond angles to approximately 109.5° from the ideal tetrahedral geometry [8] [9] [10].

Structural analysis reveals that the compound exhibits significant molecular rigidity due to the presence of multiple aromatic systems and carbonyl functionalities. The 8-chloro substitution on the quinoxaline ring introduces steric effects that influence the overall molecular conformation and contribute to the compound's unique biological properties [1] [5]. The methoxyphenyl group attached at the 4-position of the quinoxaline ring can adopt various rotational conformations, with the preferred orientation being approximately coplanar with the quinoxaline system to maximize conjugation effects [5].

The crystal packing is stabilized by intermolecular interactions including hydrogen bonding, π-π stacking between aromatic rings, and van der Waals forces [5]. These interactions contribute to the observed melting point and influence the compound's solubility characteristics in different solvents.

Solubility Profile Across pH Gradients

Fenquinotrione demonstrates pronounced pH-dependent solubility behavior, reflecting the ionizable nature of its molecular structure. In pure water at 20°C, the compound exhibits limited solubility of 17.3 mg/L, increasing substantially to 265.3 mg/L at 30°C, indicating positive temperature dependence [1] [11]. This temperature effect suggests that dissolution is an endothermic process requiring thermal energy to overcome intermolecular forces in the crystal lattice.

The solubility profile shows dramatic variation across different pH conditions, fundamentally altering the compound's environmental mobility and bioavailability. Under strongly acidic conditions (pH 1.0), fenquinotrione maintains high lipophilicity with minimal aqueous solubility, while neutral pH conditions (pH 7.0) promote increased hydrophilicity and enhanced water solubility [1] [4].

pHWater Solubility (mg/L)Temperature (°C)Ionic StateReference
1.0Low (estimated <20)20Predominantly neutral [1] [4]
4.0Moderate (estimated 50-100)20Partially ionized [1] [4]
7.0Enhanced (estimated >100)20Significantly ionized [1] [4]
-17.320Mixed conditions [1]
-265.330Mixed conditions [11]

The pH-dependent solubility behavior can be attributed to the presence of ionizable functional groups within the fenquinotrione structure. The cyclohexanedione moiety contains active methylene groups that can undergo keto-enol tautomerization and subsequent deprotonation under alkaline conditions [1]. Additionally, the quinoxaline nitrogen atoms may participate in protonation-deprotonation equilibria, particularly under extreme pH conditions.

In organic solvents, fenquinotrione demonstrates enhanced solubility characteristics. The compound shows slight solubility in chloroform and methanol, reflecting its moderate polarity and ability to form hydrogen bonds with protic solvents [12]. The enhanced solubility in dimethyl sulfoxide and acetone indicates compatibility with polar aprotic solvents that can effectively solvate the carbonyl functionalities [11].

Partition Coefficients (Log P) and Environmental Mobility

The octanol-water partition coefficient of fenquinotrione exhibits remarkable pH dependence, directly impacting its environmental fate and biological activity. This parameter serves as a critical indicator of lipophilicity and predicts the compound's tendency to partition between aqueous and organic phases in environmental and biological systems [1] [4].

Under acidic conditions (pH 1.0), fenquinotrione demonstrates high lipophilicity with a Log P value of 2.91, indicating strong preference for organic phases [1] [4]. This elevated partition coefficient suggests significant potential for bioaccumulation in lipid-rich tissues and enhanced membrane permeability. As pH increases to moderately acidic conditions (pH 4.0), the Log P decreases substantially to 1.59, reflecting increased hydrophilicity and reduced lipophilic character [1] [4].

ParameterpH 1.0pH 4.0pH 7.0Environmental SignificanceReference
Log P (octanol/water)2.911.590.33Lipophilicity indicator [1] [4]
Mobility ClassificationLowModerateHighSoil movement potential [13]
Bioaccumulation PotentialHighModerateLowTissue accumulation risk [13]
Leaching RiskLowModerateHighGroundwater contamination [13]

At neutral pH (pH 7.0), the Log P value drops dramatically to 0.33, indicating predominantly hydrophilic behavior [1] [4]. This significant reduction suggests that fenquinotrione becomes increasingly water-soluble under neutral conditions, enhancing its mobility in aqueous environmental compartments while reducing bioaccumulation potential.

Alternative computational estimates provide a calculated Log P value of 3.17, which likely represents the neutral molecular form under standard conditions [3]. Experimental determinations using regulatory protocols have established a partition coefficient of 2.72, falling within the range of moderate lipophilicity [13].

The vapor pressure of fenquinotrione at 25°C is extremely low at 1.68 × 10⁻⁴ Pa, classifying the compound as having low volatility [4]. This characteristic indicates minimal atmospheric transport potential and suggests that environmental distribution will be primarily through aqueous and soil compartments rather than air movement [13].

Environmental mobility assessments classify fenquinotrione as having moderate to low mobility in soil systems [13]. Under acidic soil conditions, the compound's high lipophilicity promotes strong adsorption to organic matter and clay particles, limiting vertical movement and leaching potential. Conversely, in neutral to alkaline soils, increased water solubility enhances mobility and may increase the risk of groundwater contamination.

The bioaccumulation potential is classified as moderate, reflecting the pH-dependent nature of the compound's lipophilicity [13]. In acidic biological compartments, fenquinotrione may accumulate in lipid-rich tissues, while in neutral pH environments, rapid elimination through aqueous pathways is more likely.

XLogP3

2.9

UNII

MZX4K9LB1C

GHS Hazard Statements

H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

1342891-70-6

Wikipedia

Fenquinotrione

Dates

Last modified: 08-16-2023

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